![molecular formula C10H19NO B14037450 2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminospiro[33]heptan-2-yl)propan-2-ol is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol typically involves the formation of the spirocyclic structure followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or other amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, such as ketones, aldehydes, and substituted amines .
Scientific Research Applications
2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminospiro[3.3]heptan-2-ol hydrochloride
- 2-(6-Aminospiro[3.3]heptan-2-yl)methanol hydrochloride
- tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate
Uniqueness
2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-aminospiro[3.3]heptan-6-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2,12)7-3-10(4-7)5-8(11)6-10/h7-8,12H,3-6,11H2,1-2H3 |
InChI Key |
WDUUTULTPGJJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2(C1)CC(C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


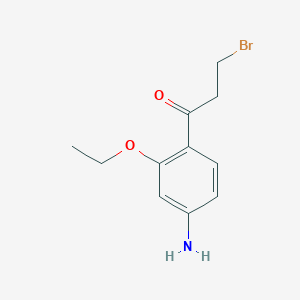
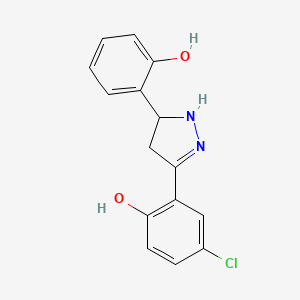
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
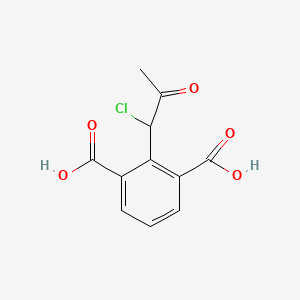
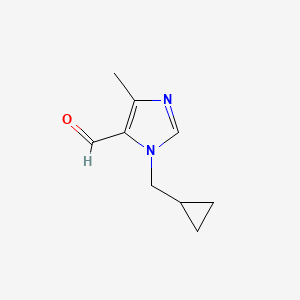
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
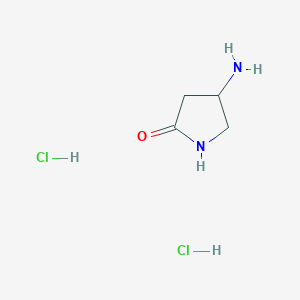
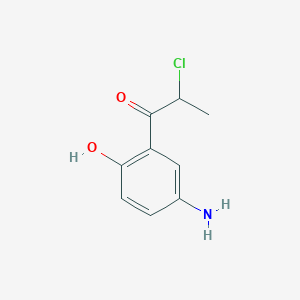
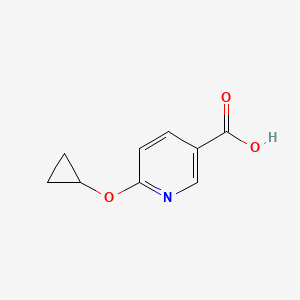

![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)



